Structural Pharmacophore Divergence: Methylsulfonyl (SO₂CH₃) vs. Sulfonamide (SO₂NH₂) as the COX-2 Anchor Motif
The target compound employs a para-methylsulfonyl (SO₂CH₃) group as its primary COX-2 anchoring pharmacophore, whereas celecoxib uses a para-sulfonamide (SO₂NH₂). This is not a conservative replacement: the SO₂CH₃ group lacks the hydrogen-bond donor capacity of SO₂NH₂ and exhibits a larger Hammett σₚ constant (0.72 vs. 0.57), increasing the electron deficiency of the attached phenyl ring [1]. This electronic difference alters the strength of the key interaction with Arg513 in the COX-2 active site. Unlike SC-58125, which retains the SO₂CH₃ group but introduces a 4-fluorophenyl at C-5, the target compound's C-5 hydroxyl generates an entirely different binding pose as confirmed by molecular docking [2]. These structural differences preclude direct potency extrapolation between the compounds.
| Evidence Dimension | COX-2 pharmacophore identity and electronic character |
|---|---|
| Target Compound Data | para-SO₂CH₃ (Hammett σₚ = 0.72); C-5 OH (H-bond donor and acceptor) |
| Comparator Or Baseline | Celecoxib: para-SO₂NH₂ (σₚ = 0.57); C-5 p-tolyl. SC-58125: para-SO₂CH₃ (σₚ = 0.72); C-5 4-fluorophenyl |
| Quantified Difference | Δσₚ = 0.15 (SO₂CH₃ vs. SO₂NH₂); C-5 substitution: H-bond-capable OH vs. aryl (no H-bond donor) |
| Conditions | Physical organic chemistry comparison; molecular docking in COX-2 crystal structure (PDB 1CX2) |
Why This Matters
Procurement of the target compound is scientifically justified when the experimental objective requires a methylsulfonyl pharmacophore with a tautomerizable C-5 position, a combination unavailable in celecoxib (sulfonamide + aryl C-5) or SC-58125 (methylsulfonyl + aryl C-5).
- [1] Hansch, C.; Leo, A.; Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews 1991, 91, 165–195. View Source
- [2] Shaker, A.M.M.; Shahin, M.I.; AboulMagd, A.M.; Abdel-Rahman, H.M.; Abou El Ella, D.A. Design, synthesis, and molecular docking of novel 1,3,4-triaryl pyrazole derivatives bearing methylsulfonyl moiety with anticancer activity through dual targeting CDK2 and COX-2 enzymes. Journal of Molecular Structure 2024, 137323. View Source
